N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound features a 4,5-dihydro-1H-pyrazole core substituted at position 1 with a 2-methylpropanoyl (isobutyryl) group, at position 5 with a thiophen-2-yl moiety, and at position 3 with a para-substituted phenyl ring bearing a methanesulfonamide group.
Properties
IUPAC Name |
N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-12(2)18(22)21-16(17-5-4-10-25-17)11-15(19-21)13-6-8-14(9-7-13)20-26(3,23)24/h4-10,12,16,20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQXRZZCFFFHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and dihydropyrazole intermediates. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Dihydropyrazole Ring: This involves the reaction of hydrazine with a suitable diketone or ketoester.
Coupling of the Thiophene and Dihydropyrazole Rings: This step often requires the use of coupling reagents such as EDCI or DCC.
Introduction of the Methanesulfonamide Group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazole ring can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Acyl Group: The 2-methylpropanoyl group in the target compound may enhance metabolic stability compared to acetyl (7c) or benzoyl ( analogs) due to steric hindrance .
- Aryl Substituents : Thiophen-2-yl (electron-rich heterocycle) in the target compound could improve binding to viral polymerases versus 2-ethoxyphenyl or methylphenyl groups .
- Sulfonamide Position : Para-substitution on the phenyl ring may optimize steric and electronic interactions with target proteins compared to meta-substitution .
Physicochemical Properties
*LogP values estimated via fragment-based methods.
Research Tools and Methodologies
- Crystallography : SHELXL () is widely used for refining small-molecule structures; if applied to the target compound, it could elucidate conformational details critical for activity .
- Wavefunction Analysis : Multiwfn () could assess electron density distributions, predicting reactivity at the sulfonamide or acyl groups .
Q & A
Basic Research Questions
What are the standard synthetic protocols for preparing N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?
The synthesis typically involves a multi-step route:
Step 1 : Formation of the pyrazole ring via cyclocondensation of thiophene-2-carbaldehyde derivatives with hydrazines.
Step 2 : Functionalization of the pyrazole core with a 2-methylpropanoyl group under basic conditions (e.g., triethylamine in ethanol or DMF) .
Step 3 : Sulfonamide coupling using methanesulfonyl chloride, followed by purification via recrystallization or column chromatography .
Key Parameters : Reaction temperature (60–80°C), solvent choice (ethanol/DMF), and catalyst optimization (e.g., triethylamine for acylation).
Which analytical techniques are essential for characterizing this compound?
Core methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; pyrazole ring protons at δ 3.2–4.0 ppm) .
- Mass Spectrometry (MS) : For molecular ion validation (e.g., [M+H]+ ≈ 450–500 m/z range) .
- IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹) .
How should researchers handle solubility and stability issues during experiments?
- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution; aqueous solubility is limited (logP ~3.5) .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene or pyrazole moieties .
Advanced Research Questions
How can reaction yields be optimized for intermediates with sensitive functional groups?
- Sensitive Groups : Protect thiophene sulfur and sulfonamide nitrogen during acylation using tert-butoxycarbonyl (Boc) groups .
- Yield Optimization :
- Use high-purity reagents (≥99%) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
- Example: A 15% yield increase was achieved by replacing ethanol with DMF in the acylation step .
What computational methods complement experimental structural analysis?
- Molecular Dynamics (MD) : Simulate conformational stability of the dihydropyrazole ring .
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., chair vs. boat conformation of the dihydropyrazole ring) .
How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in enzyme inhibition (IC50 values ranging from 10 nM to 1 µM):
- Validate assay conditions (e.g., pH, temperature, co-solvents).
- Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
- Perform QSAR analysis to identify structural determinants of activity .
What strategies are effective for designing derivatives with enhanced bioactivity?
- SAR Insights :
- Thiophene Replacement : Substituting thiophene with furan reduces off-target binding .
- Sulfonamide Modifications : Introducing electron-withdrawing groups (e.g., –CF3) enhances enzyme inhibition .
- Synthetic Routes :
- Employ late-stage functionalization via Suzuki-Miyaura coupling for aryl group diversification .
Methodological Guidance
How to address analytical challenges in detecting low-concentration intermediates?
- LC-MS/MS : Use multiple reaction monitoring (MRM) with a detection limit of 0.1 ng/mL .
- Derivatization : Enhance UV absorbance by tagging intermediates with chromophores (e.g., dansyl chloride) .
What safety protocols are critical for handling reactive intermediates?
- High-Risk Steps :
Tables for Key Data
Table 1: Comparative Yields in Solvent Systems
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 70 | 65 | 92 |
| DMF | 80 | 82 | 98 |
| Acetone | 60 | 45 | 85 |
| Source: Adapted from |
Table 2: Biological Activity of Structural Analogues
| Derivative | Target Enzyme | IC50 (nM) | LogP |
|---|---|---|---|
| Thiophene-parent compound | COX-2 | 12 | 3.5 |
| Furan-analogue | COX-2 | 85 | 2.8 |
| CF3-sulfonamide variant | HDAC | 8 | 4.1 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
